molecular formula C6H3Cl2NO B042135 2,5-Dichloroisonicotinaldehyde CAS No. 102645-33-0

2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135
CAS No.: 102645-33-0
M. Wt: 176 g/mol
InChI Key: UIPSRNHDSBVXHY-UHFFFAOYSA-N
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Description

2,5-Dichloroisonicotinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of isonicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

C6H4NO+Cl2C6H3Cl2NO+HCl\text{C}_6\text{H}_4\text{NO} + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NO} + \text{HCl} C6​H4​NO+Cl2​→C6​H3​Cl2​NO+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is optimized to control the reaction temperature, pressure, and chlorine concentration to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dichloronicotinic acid.

    Reduction: Reduction reactions can convert it to 2,5-dichloroisonicotinyl alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed:

    Oxidation: 2,5-Dichloronicotinic acid.

    Reduction: 2,5-Dichloroisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.

    Industry: It is utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,5-Dichloroisonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • 2,3-Dichloroisonicotinaldehyde
  • 2,6-Dichloroisonicotinaldehyde
  • 3,5-Dichloroisonicotinaldehyde

Comparison: 2,5-Dichloroisonicotinaldehyde is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,5-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSRNHDSBVXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376644
Record name 2,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102645-33-0
Record name 2,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium di-isopropylamide was prepared by the addition of 100 ml of 1.5 molar (M) butyllithium (in a hexane solution) to 14.2 g of di-isopropylamine in 100 ml of THF at less than -30° C. After stirring for 20 minutes the solution was cooled to below -70° C. and a solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF was added at such a rate that the temperature was maintained at below -70° C. After the addition was complete, the reaction temperature was stirred at below -70° C. for 30 minutes. A solution of 13.2 g of DMF in 30 ml THF was added at the same temperature and stirred for an additional 30 minutes. The reaction mixture was allowed to warm to room temperature then poured into a mixture containing 250 g of ice and 45 ml of concentrated HCl and stirred for 15 minutes. The acidic solution was neutralized to about pH 6-7 with 3 normal (N) NaOH. The organic layer was separated and the aqueous layer extracted with ethyl ether. The organic solutions were combined, washed with saturated NaCl solution, dried and evaporated to dryness to give about 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde. This aldehyde was dissolved in 100 ml of 2-propanol, mixed with 13.8 g of hydroxylamine hydrochloride and 20 drops of concentrated HCl and heated on a steambath for 1 hour. The mixture was then poured onto 200 g of ice, stirred well and filtered leaving a solid residue. The solid was vacuum dried to give 22.8 g (85%) of the desired 2,5-dichloro-4-pyridinecarboxaldehyde oxime ##STR6##
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